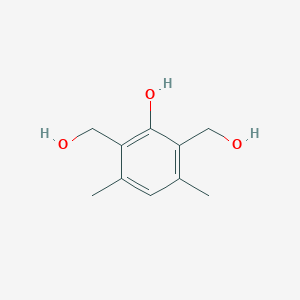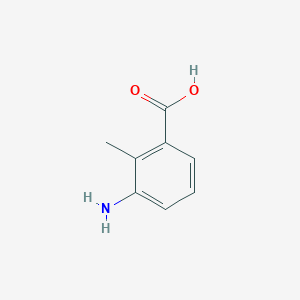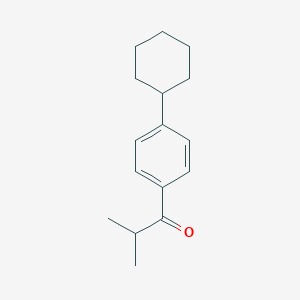
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photochemical Reactions and Radical Ion Studies
- Photosensitized Electron Transfer Reactions : The compound has been involved in studies of photosensitized electron transfer reactions, particularly in carbon–carbon bond cleavage reactions of related structures (Okamoto & Arnold, 1985).
- Side-Chain Fragmentation of Radical Cations : Research on 1-arylpropanols and related compounds, including 1-(4-methoxyphenyl)-2-methoxypropane, has focused on their one-electron oxidation and the resulting side-chain fragmentation, which can provide insights into the behavior of similar structures (Baciocchi, Bietti, Putignani, & Steenken, 1996).
Synthesis and Rearrangement
- Spirocyclohexadienones Synthesis : Research into the synthesis of 1-R-3,3-dialkyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones using compounds like 1-(p-methoxyphenyl)-2-methylpropan-1-ol reveals insights into complex molecular rearrangements (Ausheva, Glushkov, Shurov, & Shklyaev, 2001).
- Bi-Aryls Synthesis via Domino Palladium Catalysis : The compound has been studied for its role in the synthesis of bi-aryls through a domino Pd-catalyzed reaction, showcasing its utility in forming complex aromatic structures (Krishna, Reddy, & Satyanarayana, 2014).
Catalysis and Polymerization
- Allylic Oxidation Catalysis : The compound's derivatives have been explored in the context of selective allylic oxidation catalysis, particularly in the enhancement of activity and selectivity for certain reactions (Cao, Yu, Peng, & Wang, 2014).
- Photoinitiated Free-Radical Polymerization : The compound has been used in the study of photoinitiated free-radical polymerization, particularly in water, indicating its potential in advanced polymer synthesis processes (Alupei, Alupei, & Ritter, 2002).
Radiochemistry and PET Tracers
- Radiosynthesis for PET Tracers : Studies have focused on the synthesis of radio-labeled compounds, including 1-iodo-2-[11 C]methylpropane, showcasing the compound's potential in the development of PET tracers (Rotteveel et al., 2017).
Chemical Synthesis and Structural Analysis
- Microwave-Assisted Ketone-Ketone Rearrangement : The compound has been utilized in the development of novel synthesis procedures, like microwave-assisted ketone-ketone rearrangement, demonstrating its versatility in chemical synthesis (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).
- β-Diketone Interactions and Structural Properties : Investigations into the structures and properties of related β-diketones have provided valuable information on the structural dynamics of similar compounds (Emsley, Freeman, Hursthouse, & Bates, 1987).
Propriétés
IUPAC Name |
1-(4-cyclohexylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12(2)16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYVIEOSHAUDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399125 | |
| Record name | 1-(4-cyclohexylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclohexylphenyl)-2-methylpropan-1-one | |
CAS RN |
53207-60-6 | |
| Record name | 1-(4-Cyclohexylphenyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53207-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-cyclohexylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




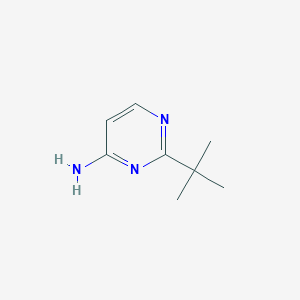



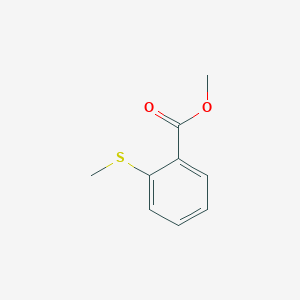
![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)


